Ethyl 4-bromoquinoline-7-carboxylate
Description
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 4-bromoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3 |
InChI Key |
BVHFIHOODAWTLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis
A representative and well-documented synthetic route is described in a Chinese patent (CN112500341A), which outlines the preparation of related quinoline carboxylates, including the methyl ester analog of this compound. The procedure can be adapted to ethyl esters by substituting methanol with ethanol in the esterification step.
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Synthesis of 7-bromoquinoline-2,4-carboxylic acid | Rearrangement of 6-bromoisatin with pyruvic acid in 15% NaOH | 6-bromoisatin, 15% NaOH, pyruvic acid, 100 °C, 3 h | 55.3 | Formation of quinoline core with carboxylic acid groups |
| 2. Conversion to 7-bromoquinoline-4-carboxylic acid | Elimination reaction in nitrobenzene at elevated temperature | Nitrobenzene, 200-210 °C, reflux 45 min | 79.3 | Selective removal of carboxyl at 2-position |
| 3. Esterification to methyl 7-bromoquinoline-4-carboxylate | Reaction with thionyl chloride in methanol under reflux | Thionyl chloride, methanol, reflux overnight | 80.5 | Ester formation; can be adapted to ethanol for ethyl ester |
| 4. Further functionalization (e.g., amination) | Pd-catalyzed substitution with Boc-protected amine | Cs2CO3, NH2Boc, Xantphos, Pd(OAc)2, 1,4-dioxane, reflux 3 h | 98.0 | High yield; demonstrates versatility of ester intermediate |
Notes: The esterification step (Step 3) is critical for obtaining the ethyl or methyl ester of the quinoline carboxylic acid. By replacing methanol with ethanol under similar conditions (thionyl chloride catalysis), this compound can be synthesized.
Reaction Scheme Summary
The overall synthetic pathway can be summarized as follows:
- Starting Material: 6-bromoisatin
- Rearrangement: Reaction with pyruvic acid in alkaline medium forms 7-bromoquinoline-2,4-dicarboxylic acid.
- Decarboxylation/Elimination: Heating in nitrobenzene leads to selective removal of carboxyl at position 2, yielding 7-bromoquinoline-4-carboxylic acid.
- Esterification: Treatment with thionyl chloride in ethanol (or methanol) forms ethyl (or methyl) 7-bromoquinoline-4-carboxylate.
Alternative and Related Synthetic Approaches
Recent literature also reports palladium-catalyzed borylation and Suzuki cross-coupling reactions involving ethyl 4-bromoquinoline derivatives, highlighting the synthetic utility of this compound as a versatile intermediate:
- Pd-catalyzed borylation of ethyl 4-bromo-7-methoxyquinoline-3-carboxylate has been optimized using Pd(PPh3)2Cl2, XPhos ligand, and KOAc base, yielding borylated quinoline intermediates in up to 75% yield.
- These borylated intermediates can be further converted into various biologically active compounds and functionalized quinolines via Suzuki coupling, demonstrating the synthetic importance of halogenated quinoline esters.
Although these studies focus on methoxy-substituted quinolines, the catalytic conditions and strategies are applicable to bromo-substituted quinoline esters such as this compound.
Data Table: Key Reaction Conditions and Yields
Research Findings and Analysis
- The synthetic route starting from 6-bromoisatin is advantageous due to low-cost, readily available raw materials, and relatively high overall yields.
- The use of nitrobenzene as a solvent for the elimination step is effective but requires careful temperature control due to high reflux temperatures (200-210 °C).
- Esterification using thionyl chloride in alcohol solvent is a classic and efficient method to obtain the ester derivatives; substitution of methanol with ethanol is a straightforward modification to access ethyl esters.
- Pd-catalyzed cross-coupling and borylation reactions expand the utility of this compound, enabling further functionalization for pharmaceutical applications.
- The described methods avoid highly toxic reagents and allow for scalable synthesis, making them practical for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromoquinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
Ethyl 4-bromoquinoline-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used in the study of biological pathways and molecular targets due to its ability to interact with various biomolecules.
Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between ethyl 4-bromoquinoline-7-carboxylate and its analogs, based on the provided evidence:
Key Observations:
Substituent Position and Reactivity: Bromine at the 4-position (as in the target compound) is strategically advantageous for cross-coupling reactions compared to 7-bromo analogs (e.g., 6d), which are more common in dihydroquinoline derivatives .
Functional Group Impact: The 4-oxo group in 6d introduces a hydrogen-bond acceptor, which may improve solubility but reduce membrane permeability compared to non-oxidized analogs . Ester groups at the 3- or 2-position (e.g., 6d vs. Ethyl 4-bromoquinoline-2-carboxylate) influence conjugation and charge distribution, affecting reactivity in nucleophilic substitutions .
Biological Relevance: Compounds with multiple halogens (e.g., Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate) are often prioritized in antimicrobial and anticancer research due to enhanced target interaction . Lipophilic modifications (e.g., Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
Q & A
Basic Research Questions
Q. What are common synthetic routes for Ethyl 4-bromoquinoline-7-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For brominated quinolines, reactions often involve polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) to enhance reactivity. For example, bromination at the 4-position of the quinoline core can be achieved using PBr₃ or NBS (N-bromosuccinimide) under reflux .
- Optimization : Reaction efficiency is monitored via TLC or HPLC to track intermediate formation. Yields depend on stoichiometric ratios, catalyst use (e.g., Pd for cross-coupling), and solvent purity. For ester groups, hydrolysis under acidic (HCl) or basic (NaOH) conditions can yield carboxylic acid derivatives .
Q. How is this compound characterized structurally?
- Techniques :
- X-ray crystallography : Resolves 3D molecular geometry and confirms substitution patterns. Software like SHELXL refines diffraction data to atomic precision .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., quinoline ring protons at δ 7.5–9.0 ppm) and bromine’s deshielding effects .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 296.03 for C₁₂H₁₀BrNO₂) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Building Block : Serves as a precursor for anticancer and antimicrobial agents. The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enhancing bioactivity .
- Biological Probes : Functionalization at the 7-carboxylate position (e.g., amidation) creates fluorescent tags for enzyme inhibition studies .
Advanced Research Questions
Q. How do substituent effects at the 4-bromo and 7-carboxylate positions influence reactivity and bioactivity?
- Reactivity : Bromine’s electronegativity increases electrophilicity at C-4, favoring nucleophilic substitution. Conversely, the 7-carboxylate ester stabilizes the quinoline ring via resonance, reducing electrophilic aromatic substitution rates .
- Bioactivity : Comparative studies with analogs (e.g., 4-chloro or 7-methoxy derivatives) show bromine enhances lipophilicity, improving membrane permeability in cell-based assays .
Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines?
- Data Analysis : Discrepancies in bond angles/positions arise from disorder or twinning. SHELXL’s TWIN and BASF commands model twinned datasets, while residual density maps identify misplaced atoms .
- Case Study : For Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate, hydrogen-bonding networks (O–H···N) were refined using restraints to resolve clashes in the cyclohexene ring .
Q. How can computational methods predict the compound’s metabolic stability?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
